1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride
Overview
Description
1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is a chemical compound that features a fluorophenoxy group attached to a methylpentan-2-amine backbone
Scientific Research Applications
1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies exploring the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 3-fluorophenol, which is then reacted with an appropriate alkylating agent to form 3-fluorophenoxyalkane.
Amination: The 3-fluorophenoxyalkane is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenoxy)-3-methylpentan-2-amine hydrochloride
- 1-(3-Bromophenoxy)-3-methylpentan-2-amine hydrochloride
- 1-(3-Methylphenoxy)-3-methylpentan-2-amine hydrochloride
Uniqueness
1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s pharmacokinetic profile compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMHXSQJIVPFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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